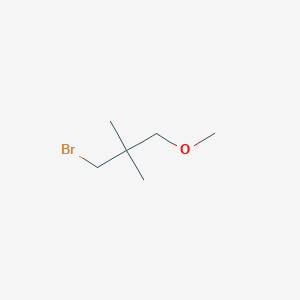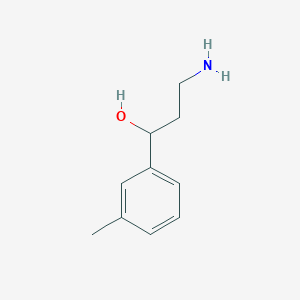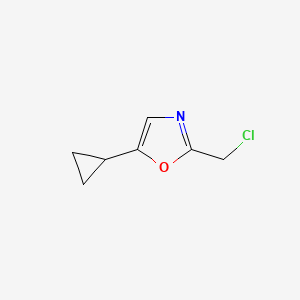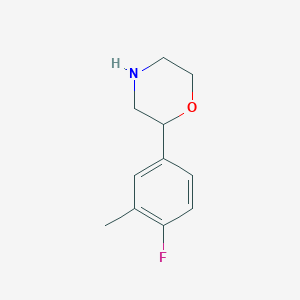
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Übersicht
Beschreibung
Synthesis Analysis
-
Catalyst-Free Synthesis
-
Hydrogenation and Oxidation
Molecular Structure Analysis
The molecular formula of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is C~10~H~13~BrN~2~OS . The compound’s 3D structure reveals the arrangement of atoms and bonds, which influences its properties and reactivity .
Chemical Reactions Analysis
- Aminoacetoxylation of Alkenes : Palladium-catalyzed aerobic intramolecular aminoacetoxylation of alkenes using catalytic nitrate. Yields (1-acetylpyrrolidin-2-yl)methyl acetate .
Physical and Chemical Properties
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A notable application of thiazole derivatives, including compounds structurally similar to 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole, is in the synthesis of compounds with antimicrobial properties. Research shows that these derivatives can be synthesized via various chemical reactions and exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including M. tuberculosis (Yahya Nural et al., 2018). Similar findings are reported in studies focused on the synthesis of functionally diverse thiazole frameworks that demonstrate interesting antibacterial and antimycobacterial activities (Samet Belveren et al., 2017).
Biological Activities and Potential Therapeutic Applications
Thiazole derivatives have been studied for their potential in various biological applications. One study shows that certain 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles exhibit potent immunosuppressive and immunostimulatory effects, in addition to significant cytotoxicity against various cancer cell lines (H. Abdel‐Aziz et al., 2011). Another study involving substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines reports notable antibacterial properties against various bacterial strains, indicating their potential as therapeutic agents (Birutė Sapijanskaitė-Banevič et al., 2020).
Anticancer Properties
The anticancer properties of thiazole derivatives have been a subject of research. Studies indicate that certain thiazole compounds, such as 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, exhibit promising anticancer activity against various bacterial strains and potential DNA binding properties (Vinuta Kamat et al., 2019). The development of novel pyridine-thiazole hybrid molecules has also shown high antiproliferative activity against different types of tumors, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).
Eigenschaften
IUPAC Name |
1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQARNCIVGROQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)


![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)





![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
